Cas no 76464-51-2 (1-Chloro-2-isopropoxy-4-nitrobenzene)
1-Chloro-2-isopropoxy-4-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Chloro-2-isopropoxy-4-nitrobenzene
- 1-chloro-4-nitro-2-propan-2-yloxybenzene
- QKZLSNHQKFSBBJ-UHFFFAOYSA-N
- AKOS016001055
- CS-0210888
- MFCD21333105
- DTXSID60512215
- BDA46451
- SCHEMBL2910419
- BS-24566
- 1-Chloro-4-nitro-2-[(propan-2-yl)oxy]benzene
- 76464-51-2
- A865481
-
- MDL: MFCD21333105
- Inchi: 1S/C9H10ClNO3/c1-6(2)14-9-5-7(11(12)13)3-4-8(9)10/h3-6H,1-2H3
- InChI Key: QKZLSNHQKFSBBJ-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=C1OC(C)C)[N+](=O)[O-]
Computed Properties
- Exact Mass: 215.03500
- Monoisotopic Mass: 215.0349209g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 55Ų
Experimental Properties
- PSA: 55.05000
- LogP: 3.55860
1-Chloro-2-isopropoxy-4-nitrobenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Chloro-2-isopropoxy-4-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019089062-25g |
1-Chloro-2-isopropoxy-4-nitrobenzene |
76464-51-2 | 95% | 25g |
$587.10 | 2023-09-01 | |
| TRC | C367413-100mg |
1-Chloro-2-isopropoxy-4-nitrobenzene |
76464-51-2 | 100mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C367413-500mg |
1-Chloro-2-isopropoxy-4-nitrobenzene |
76464-51-2 | 500mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C367413-1g |
1-Chloro-2-isopropoxy-4-nitrobenzene |
76464-51-2 | 1g |
$ 135.00 | 2022-04-01 | ||
| Fluorochem | 217184-1g |
1-Chloro-2-isopropoxy-4-nitrobenzene |
76464-51-2 | 95% | 1g |
£76.00 | 2022-03-01 | |
| Fluorochem | 217184-5g |
1-Chloro-2-isopropoxy-4-nitrobenzene |
76464-51-2 | 95% | 5g |
£225.00 | 2022-03-01 | |
| Fluorochem | 217184-10g |
1-Chloro-2-isopropoxy-4-nitrobenzene |
76464-51-2 | 95% | 10g |
£376.00 | 2022-03-01 | |
| abcr | AB312175-1 g |
1-Chloro-2-isopropoxy-4-nitrobenzene; 98% |
76464-51-2 | 1 g |
€144.00 | 2023-07-19 | ||
| abcr | AB312175-5 g |
1-Chloro-2-isopropoxy-4-nitrobenzene; 98% |
76464-51-2 | 5 g |
€348.00 | 2023-07-19 | ||
| abcr | AB312175-10 g |
1-Chloro-2-isopropoxy-4-nitrobenzene; 98% |
76464-51-2 | 10 g |
€552.00 | 2023-07-19 |
1-Chloro-2-isopropoxy-4-nitrobenzene Suppliers
1-Chloro-2-isopropoxy-4-nitrobenzene Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 1-Chloro-2-isopropoxy-4-nitrobenzene
Professional Introduction to 1-Chloro-2-isopropoxy-4-nitrobenzene (CAS No. 76464-51-2)
1-Chloro-2-isopropoxy-4-nitrobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 76464-51-2, is a significant organic compound that has garnered attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its chloro, isopropoxy, and nitro functional groups, serves as a versatile intermediate in synthetic chemistry. Its molecular structure not only makes it a valuable building block for more complex molecules but also opens up possibilities for various chemical transformations that are of interest to researchers aiming to develop novel bioactive compounds.
The structural motif of 1-Chloro-2-isopropoxy-4-nitrobenzene positions it as a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. The presence of the chloro group allows for nucleophilic aromatic substitution reactions, while the isopropoxy group can participate in various etherification reactions. The nitro group, on the other hand, can be reduced to an amine or converted into other functional groups, providing multiple pathways for further chemical manipulation. These features make the compound particularly useful in multi-step synthetic routes where selective functionalization is required.
In recent years, there has been a growing interest in developing new methodologies for the synthesis of aryl-containing compounds due to their widespread use in medicinal chemistry. The compound 1-Chloro-2-isopropoxy-4-nitrobenzene has been explored as a precursor in the synthesis of various heterocyclic derivatives, which are known for their biological activity. For instance, researchers have utilized this intermediate to prepare substituted benzene derivatives that exhibit antimicrobial and anti-inflammatory properties. The ability to introduce different functional groups at specific positions on the benzene ring allows for fine-tuning of the biological activity of these derivatives.
The role of 1-Chloro-2-isopropoxy-4-nitrobenzene in pharmaceutical research has been further highlighted by its use in the development of novel therapeutic agents. One notable area of research involves its application in the synthesis of kinase inhibitors, which are crucial in treating various types of cancer and inflammatory diseases. By modifying the structure of 1-Chloro-2-isopropoxy-4-nitrobenzene, chemists have been able to develop compounds that selectively inhibit specific kinases, thereby reducing side effects associated with broader-spectrum inhibitors. This targeted approach has shown promise in preclinical studies and is paving the way for new treatment strategies.
Another emerging application of 1-Chloro-2-isopropoxy-4-nitrobenzene is in the field of agrochemicals. Researchers have discovered that derivatives of this compound can act as potent herbicides and fungicides. The structural features that make it valuable in pharmaceuticals also contribute to its effectiveness as an agrochemical intermediate. By leveraging its reactivity, scientists have been able to create compounds that protect crops from pests and diseases without harming beneficial organisms. This aligns with the growing demand for environmentally friendly agricultural solutions.
The synthesis and application of 1-Chloro-2-isopropoxy-4-nitrobenzene have also benefited from advancements in green chemistry principles. Modern synthetic methods emphasize sustainability and efficiency, and researchers have developed processes that minimize waste and reduce hazardous byproducts. For example, catalytic methods have been employed to achieve selective transformations without the need for harsh conditions or excessive reagents. These innovations not only improve the yield and purity of desired products but also make the overall process more environmentally friendly.
Recent studies have further expanded our understanding of the potential applications of 1-Chloro-2-isopropoxy-4-nitrobenzene. Researchers have explored its role in material science, where it can be used to synthesize polymers with unique properties. The ability to incorporate functional groups into polymer chains allows for the creation of materials with tailored characteristics, such as enhanced biodegradability or improved mechanical strength. This interdisciplinary approach highlights the versatility of this compound and its potential impact across multiple scientific domains.
The future prospects for 1-Chloro-2-isopropoxy-4-nitrobenzene are promising, with ongoing research expected to uncover new applications and refine existing synthetic methodologies. As our understanding of chemical interactions continues to evolve, so too will our ability to harness this compound's potential. Whether it is through developing new drugs or creating sustainable materials, 1-Chloro-2-isopropoxy-4-nitrobenzene is poised to remain a cornerstone in synthetic chemistry.
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